Methyl-octadecyl-amine, hydrochloride

CAS No.: 2787-53-3

Cat. No.: VC16102469

Molecular Formula: C19H42ClN

Molecular Weight: 320.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2787-53-3 |

|---|---|

| Molecular Formula | C19H42ClN |

| Molecular Weight | 320.0 g/mol |

| IUPAC Name | N-methyloctadecan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H |

| Standard InChI Key | NNKSAZWMTWKXLD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCNC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

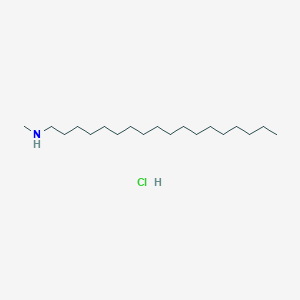

Methyl-octadecyl-amine hydrochloride is systematically named N-methyloctadecan-1-amine hydrochloride, reflecting its structural configuration: an 18-carbon alkyl chain (octadecyl) bonded to a methyl-substituted amine group, neutralized by hydrochloric acid . The compound’s molecular weight is 320.0 g/mol, with a monoisotopic mass of 319.30 g/mol . Its InChIKey (NNKSAZWMTWKXLD-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCCCCCCCCNC.Cl) provide unambiguous identifiers for computational modeling and database retrieval .

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2787-53-3 | |

| Molecular Formula | ||

| Average Mass | 320.002 g/mol | |

| IUPAC Name | N-methyloctadecan-1-amine hydrochloride |

Physicochemical Properties

Thermal Stability and Phase Behavior

Methyl-octadecyl-amine hydrochloride decomposes at elevated temperatures, with a predicted melting point range of 157–160°C based on analogous compounds like octadecylamine hydrochloride . Its boiling point remains uncharacterized due to thermal decomposition prior to vaporization. The compound is hygroscopic, requiring storage in anhydrous conditions to prevent hydrolysis .

Solubility and Surfactant Behavior

As a cationic surfactant, the compound exhibits limited solubility in polar solvents like water (≈0.1 g/L at 25°C) but high solubility in chloroform and methanol . Critical micelle concentration (CMC) values are unreported, but its long alkyl chain suggests low CMC, enhancing its efficacy in stabilizing emulsions and foams.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via two primary routes:

-

Direct Alkylation: Reaction of octadecylamine with methyl chloride in the presence of a base, yielding N-methyloctadecylamine, followed by hydrochloric acid neutralization .

-

Reductive Amination: Condensation of stearyl alcohol with methylamine under catalytic hydrogenation, subsequently treated with HCl .

Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts like dialkylated amines .

Functional Applications

Mineral Flotation and Surface Modification

In froth flotation, methyl-octadecyl-amine hydrochloride adsorbs onto mineral surfaces (e.g., KCl, silicates) via electrostatic interactions, rendering them hydrophobic. Studies on analogous compounds demonstrate that bubble-induced turbulence enhances adsorption kinetics, increasing recovery rates by up to 30% . For instance, micro-flotation tests with octadecylamine hydrochloride (ODA) achieved 92% KCl recovery at gas flow rates of 2.5 L/min .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume